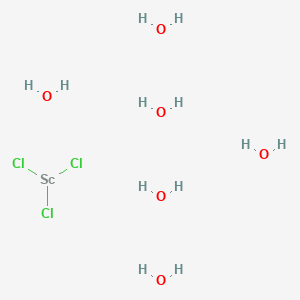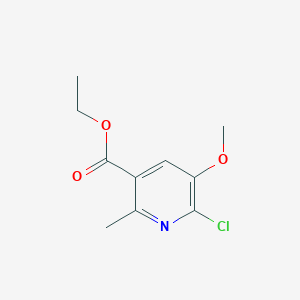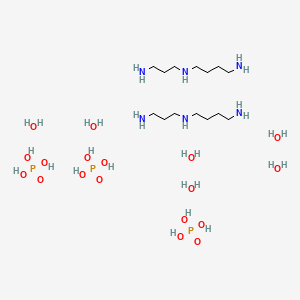
Clorhidrato de 4-fluoro-2,3-dihidro-1-benzofuran-3-amina
Descripción general
Descripción
4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a useful research compound. Its molecular formula is C8H9ClFNO and its molecular weight is 189.61 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anti-tumoral
Los compuestos benzofuránicos, incluyendo el clorhidrato de 4-fluoro-2,3-dihidro-1-benzofuran-3-amina, han demostrado exhibir fuertes actividades antitumorales . Han sido utilizados como agentes anticancerígenos, y su relación estructura-actividad ha sido estudiada para diseñar nuevas terapias con mayor eficacia en comparación con los tratamientos convencionales .
Propiedades Antibacterianas
Se ha demostrado que los derivados benzofuránicos poseen propiedades antibacterianas . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antibacterianos.
Efectos Anti-oxidativos
También se ha descubierto que estos compuestos exhiben actividades antioxidantes . Esto sugiere que podrían utilizarse en el tratamiento de enfermedades causadas por estrés oxidativo.
Aplicaciones Antivirales
Los compuestos benzofuránicos han demostrado actividades antivirales . Por ejemplo, se ha descubierto que un compuesto benzofuránico macrocíclico tiene actividad antiviral contra el virus de la hepatitis C .
Tratamiento de la Inflamación
Algunos derivados benzofuránicos, como la bergapten, han demostrado inhibir la producción de citoquinas proinflamatorias, lo que sugiere un posible papel en el tratamiento antiinflamatorio .
Síntesis de Compuestos Complejos
Los derivados benzofuránicos se han utilizado en la síntesis de compuestos complejos . Por ejemplo, un complejo derivado benzofuránico se construye mediante una cascada de ciclización de radicales libres única, que es un excelente método para la síntesis de una serie de compuestos benzofuránicos policíclicos difíciles de preparar .
Análisis Bioquímico
Biochemical Properties
4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing the activity of these enzymes and altering metabolic flux. The compound’s interaction with proteins and other biomolecules can lead to changes in their structure and function, thereby affecting various biochemical processes .
Cellular Effects
The effects of 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby impacting energy production and other metabolic processes .
Molecular Mechanism
At the molecular level, 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in the conformation of the target biomolecule, thereby affecting its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride can change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can degrade over time, leading to a decrease in its activity. Under certain conditions, it can remain stable and exert its effects over extended periods .
Dosage Effects in Animal Models
The effects of 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes can lead to changes in the rate of specific biochemical reactions, thereby affecting the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride within cells and tissues are essential for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins, leading to its accumulation in certain cellular compartments. This localization can influence the compound’s activity and its interaction with target biomolecules .
Subcellular Localization
The subcellular localization of 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is critical for its function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s activity by facilitating its interaction with specific biomolecules or by influencing its stability and degradation .
Propiedades
IUPAC Name |
4-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO.ClH/c9-5-2-1-3-7-8(5)6(10)4-11-7;/h1-3,6H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHZWXUWYDOLLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC=C2F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384265-54-6 | |
| Record name | 4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tetrasodium;3-[[(4E)-4-[[4-[(E)-[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylcyclohexa-2,5-dien-1-ylidene]amino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]imino]-2-methylcyclohexa-2,5-dien-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/new.no-structure.jpg)



![9-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-9H-carbazole](/img/structure/B1469589.png)

![[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1469592.png)






